4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C15H24N6O2 and a molecular weight of 320.39 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester involves several steps:
Starting Materials: The synthesis begins with 5-bromo-2-nitropyridine and piperazine.
Reaction Steps:
Industrial Production: The industrial production methods typically involve similar synthetic routes but are scaled up to meet production demands.
Chemical Reactions Analysis
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur, particularly involving the guanidino group, which can be replaced with other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Biology: The compound is used in biological studies to investigate its interactions with various biomolecules.
Medicine: It serves as a pharmaceutical intermediate, especially in the synthesis of drugs like palbociclib.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It can modulate signaling pathways, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester can be compared with similar compounds:
Similar Compounds:
Uniqueness: The presence of the guanidino group in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H24N6O2 |
---|---|
Molecular Weight |
320.39 g/mol |
IUPAC Name |
tert-butyl 4-[6-(diaminomethylideneamino)pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N6O2/c1-15(2,3)23-14(22)21-8-6-20(7-9-21)11-4-5-12(18-10-11)19-13(16)17/h4-5,10H,6-9H2,1-3H3,(H4,16,17,18,19) |
InChI Key |
AEMVEGFUPKQSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N=C(N)N |
Origin of Product |
United States |
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